4-(butan-2-yl)phenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate
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Overview
Description
4-(butan-2-yl)phenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(butan-2-yl)phenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate typically involves multiple steps, starting with the preparation of the core aromatic structures. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield. For example, the synthesis might involve the use of a packed-bed reactor with specific catalysts like Ru/Al2O3 in toluene, optimized at a reaction temperature of 140°C .
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory methods, utilizing continuous-flow reactors and optimizing reaction parameters for higher yields and efficiency. The use of advanced techniques such as microwave-assisted synthesis could also be explored to enhance production rates and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-(butan-2-yl)phenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4-(butan-2-yl)phenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Mechanism of Action
The mechanism of action of 4-(butan-2-yl)phenyl (2E)-3-(6-bromo-2H-1,3-benzodioxol-5-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Properties
IUPAC Name |
(4-butan-2-ylphenyl) (E)-3-(6-bromo-1,3-benzodioxol-5-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrO4/c1-3-13(2)14-4-7-16(8-5-14)25-20(22)9-6-15-10-18-19(11-17(15)21)24-12-23-18/h4-11,13H,3,12H2,1-2H3/b9-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHIXLJLYLNLHK-RMKNXTFCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)OC(=O)C=CC2=CC3=C(C=C2Br)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=C(C=C1)OC(=O)/C=C/C2=CC3=C(C=C2Br)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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